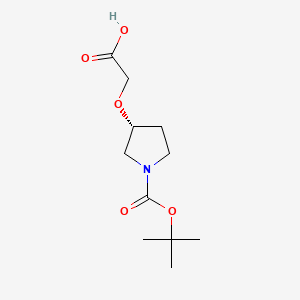

(R)-1-Boc-3-carboxymethoxy-pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEXFKAYCPIYPF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652744 | |

| Record name | {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170097-85-5 | |

| Record name | {[(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-carboxymethoxy-pyrrolidine chemical properties

An In-Depth Technical Guide to (R)-1-Boc-3-carboxymethoxy-pyrrolidine for Advanced Drug Discovery

Abstract

(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral, bifunctional building block of significant value in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereochemically defined pyrrolidine core, a protected amine (Boc group), and a carboxylic acid functional handle, makes it a highly versatile synthon for constructing complex molecular architectures. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its conformational flexibility allows for effective exploration of pharmacophore space.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, a robust synthetic protocol, analytical characterization methods, and key applications of this compound, grounded in established scientific principles.

Core Chemical and Physical Properties

(R)-1-Boc-3-carboxymethoxy-pyrrolidine, identified by CAS Number 170097-85-5, is a derivative of (R)-3-hydroxypyrrolidine.[3] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enabling selective modifications at other positions. The carboxymethoxy moiety at the C3 position provides a key functional handle for peptide couplings, esterifications, or other conjugations.

While extensive experimental data on its physical properties is not widely published, its structural attributes allow for reliable predictions. These properties are essential for its proper handling, storage, and application in synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid | [4] |

| CAS Number | 170097-85-5 | [3][5] |

| Molecular Formula | C₁₁H₁₉NO₅ | [3][4] |

| Molecular Weight | 245.27 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Purity | Typically ≥98% | [3] |

| Solubility | Soluble in methanol, chloroform, dichloromethane. (Predicted) | N/A |

| Melting Point | Not available. Likely a solid at room temperature. | [6] |

| Boiling Point | Not available. | [6] |

Synthesis and Purification: A Field-Proven Protocol

The synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine is most effectively achieved via a Williamson ether synthesis, starting from the commercially available chiral precursor, (R)-(-)-N-Boc-3-pyrrolidinol.[7][8] This approach ensures the retention of the critical stereochemistry at the C3 position.

Causality in Experimental Design

The chosen two-step protocol is designed for efficiency and control.

-

Boc Protection: The synthesis begins with the readily available (R)-3-pyrrolidinol. Its nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as the secondary amine is more nucleophilic than the hydroxyl group and must be masked to allow for selective alkylation of the oxygen.[8]

-

Williamson Ether Synthesis: The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol is deprotonated with a strong base, typically sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ethyl ester under basic conditions yields the target carboxylic acid. Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they solvate the cation of the base without interfering with the nucleophile.

Experimental Workflow Diagram

Caption: Synthetic workflow for (R)-1-Boc-3-carboxymethoxy-pyrrolidine.

Detailed Synthesis Protocol

Step 2: Williamson Ether Synthesis and Hydrolysis

-

Reagents and Equipment: (R)-(-)-N-Boc-3-pyrrolidinol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous THF, Ethyl Bromoacetate, Lithium Hydroxide (LiOH), 2M HCl, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Round-bottom flasks, Magnetic stirrer, Ice bath, Nitrogen line, Separatory funnel.

-

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.

-

Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. The evolution of hydrogen gas should be observed.

-

Activation: Stir the resulting mixture at 0°C for 1 hour.

-

Alkylation: Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Ester Intermediate): Once the starting material is consumed, carefully quench the reaction by slowly adding water at 0°C. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (1.5 eq.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0°C and acidify to pH ~3 with 2M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.

-

Purification: If necessary, the product can be purified by flash column chromatography or recrystallization.

-

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While a dedicated spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its key spectroscopic features based on data from closely related analogs like (R)-(-)-N-Boc-3-pyrrolidinol.[9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~1.45 ppm (s, 9H): Protons of the Boc group C(CH₃)₃.δ ~2.0-2.3 ppm (m, 2H): Pyrrolidine C4 protons.δ ~3.4-3.8 ppm (m, 4H): Pyrrolidine C2 and C5 protons.δ ~4.1 ppm (m, 1H): Pyrrolidine C3 proton (CH-O).δ ~4.2 ppm (s, 2H): Methylene protons of the carboxymethoxy group (O-CH₂-COOH).δ ~10-12 ppm (br s, 1H): Carboxylic acid proton (COOH). |

| ¹³C NMR (CDCl₃) | δ ~28.5 ppm: Boc group methyl carbons.δ ~30-35 ppm: Pyrrolidine C4 carbon.δ ~45-55 ppm: Pyrrolidine C2 and C5 carbons.δ ~65-70 ppm: Carboxymethoxy methylene carbon (O-CH₂).δ ~75-80 ppm: Pyrrolidine C3 carbon (CH-O).δ ~80.0 ppm: Boc quaternary carbon.δ ~155.0 ppm: Boc carbonyl carbon.δ ~173-176 ppm: Carboxylic acid carbonyl carbon. |

| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~2975 cm⁻¹: C-H stretches (aliphatic).~1735 cm⁻¹: C=O stretch of the carboxylic acid.~1685 cm⁻¹: C=O stretch of the Boc carbamate.~1160 cm⁻¹: C-O stretch (ether). |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 244.12: Deprotonated molecular ion. |

Applications in Medicinal Chemistry and Drug Discovery

The utility of (R)-1-Boc-3-carboxymethoxy-pyrrolidine stems from its identity as a chiral building block. The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its ability to introduce three-dimensionality into otherwise flat molecules, which often leads to improved binding affinity and selectivity for biological targets.[1]

Key Strategic Advantages:

-

Chiral Scaffolding: The fixed (R)-stereocenter is critical for creating enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals.[11]

-

Bifunctional Linker: The carboxylic acid provides a reactive handle for amide bond formation, allowing it to be coupled to amines in peptides, proteins, or other small molecules. The protected nitrogen can be deprotected later in the synthesis to reveal a secondary amine, which can then be used for further functionalization.

-

Improved Pharmacokinetics: The ether linkage and pyrrolidine core can enhance properties like solubility and metabolic stability compared to simpler aliphatic chains.

Caption: Role as a versatile intermediate in drug discovery pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The toxicological properties of this specific compound have not been thoroughly investigated, so caution is advised.[5][6]

-

Hazard Identification: May cause skin, eye, and respiratory system irritation.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][13]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]

-

Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[6][13]

-

-

Handling Protocol:

-

Storage: Store in a cool, dry, and well-ventilated area.[13] Keep the container tightly sealed and store at room temperature.[4]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

-

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]

References

-

Capot Chemical. (2025). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Capot Chemical Co., Ltd. Link

-

Blazechem. (n.d.). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Blazechem Co., Ltd. Link

-

Advanced ChemBlocks Inc. (2014). 1-Boc-3-(carboxymethoxy)-pyrrolidine 95%. AChemBlock. Link

-

Fisher Scientific. (2009). Safety Data Sheet - (R)-(-)-N-BOC-3-pyrrolidinol. Fisher Scientific. Link

-

Capot Chemical. (2017). Specifications of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Capot Chemical Co., Ltd. Link

-

Sigma-Aldrich. (n.d.). (R)-1-Boc-3-pyrrolidinecarboxylic acid 97%. Merck. Link

-

Chem-Impex. (n.d.). (R)-1-Boc-3-(aminomethyl)pyrrolidine. Chem-Impex International. Link

-

BenchChem. (2025). Essential Safety and Logistics for Handling (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem. Link

-

PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Link

-

Wiley. (n.d.). 1-Boc-pyrrolidine. SpectraBase. Link

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Pyrrolidine Derivatives Like 1-BOC-3-Methylaminopyrrolidine in Drug Synthesis. Link

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Link

-

BenchChem. (2025). A Comparative Spectroscopic Guide to (R)-(-)-N-Boc-3-pyrrolidinol and its Chiral Alternatives. BenchChem. Link

-

BenchChem. (2025). A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol for Researchers and Drug Development Professionals. BenchChem. Link

-

ChemicalBook. (n.d.). (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum. Link

-

D'Andrea, P., & L'Helias, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Link

-

Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine Ltd. Link

-

BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem. Link

-

ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis. Link

-

Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Link

-

BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. BenchChem. Link

-

ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR. Link

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. capotchem.com [capotchem.com]

- 4. 1-Boc-3-(carboxymethoxy)-pyrrolidine 95% | CAS: 889952-88-9 | AChemBlock [achemblock.com]

- 5. capotchem.com [capotchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Structure Elucidation of (R)-1-Boc-3-carboxymethoxy-pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral building block of significant interest in medicinal chemistry, serving as a key intermediate for synthesizing complex, stereochemically defined molecules. The pyrrolidine scaffold is a prevalent motif in numerous pharmacologically active compounds, making the rigorous confirmation of its structure—including its connectivity, functional groups, and absolute stereochemistry—a critical step in the drug development pipeline.[1] This technical guide provides a holistic, multi-technique framework for the unambiguous structure elucidation of this molecule. It moves beyond a simple listing of methods to detail the causality behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of confidence in the material's identity, purity, and stereochemical integrity.

Introduction: The Imperative for Rigorous Characterization

In the realm of pharmaceutical development, the principle of "structure dictates function" is paramount. For a chiral molecule like (R)-1-Boc-3-carboxymethoxy-pyrrolidine, this extends to its three-dimensional arrangement. An incorrect structural assignment or the presence of an unwanted enantiomer can lead to diminished efficacy, altered pharmacology, or unforeseen toxicity. Therefore, a robust and orthogonal analytical strategy is not merely a quality control measure but a foundational pillar of scientific integrity and successful drug discovery.

This guide outlines a logical workflow, beginning with foundational analyses to confirm molecular weight and functional groups, progressing to an in-depth spectroscopic investigation to map atomic connectivity, and culminating in a definitive stereochemical assignment.

Foundational Analysis: Confirming the Molecular Blueprint

The initial phase of analysis aims to verify the molecule's elemental composition and the presence of key functional groups. These rapid, high-confidence techniques provide the fundamental data upon which more complex structural assignments are built.

Mass Spectrometry (MS): Defining Molecular Weight and Formula

Mass spectrometry serves as the first checkpoint, providing a precise measurement of the molecule's mass. For a non-volatile, polar molecule such as this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.

Causality of Choice: High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is essential. It provides a mass measurement with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₁₁H₁₉NO₅), distinguishing it from other potential isobaric compounds.

Expected Fragmentation Patterns: The Boc (tert-butoxycarbonyl) group is thermally and acid-labile, leading to characteristic fragmentation patterns that further validate the structure.[2][3] Common losses include:

-

Loss of isobutylene (-56 Da) from the Boc group.

-

Loss of the entire Boc group (-100 Da).

-

Loss of CO₂ (-44 Da) from the carboxylic acid.

Table 1: Key Mass Spectrometry Data for C₁₁H₁₉NO₅

| Ion Species | Theoretical Monoisotopic Mass (Da) | Description |

|---|---|---|

| [M+H]⁺ | 246.1336 | Protonated parent molecule |

| [M+Na]⁺ | 268.1155 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 190.0709 | Loss of isobutylene |

| [M-Boc+H]⁺ | 146.0757 | Loss of the Boc group |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Analysis: Acquire the full scan mass spectrum. Use the instrument's software to calculate the elemental composition from the accurate mass of the [M+H]⁺ peak and compare it to the theoretical value for C₁₁H₁₉NO₅.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive evidence for the presence of the molecule's key functional groups by detecting their characteristic vibrational frequencies.[4]

Causality of Choice: Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that requires minimal sample preparation and provides high-quality spectra from a small amount of solid or liquid material.[5]

Table 2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| ~3300-2500 | Carboxylic Acid O-H | Stretch | Very broad |

| ~2975-2850 | C-H (Aliphatic) | Stretch | Medium to strong |

| ~1750-1730 | C=O (Carboxylic Acid) | Stretch | Strong, sharp |

| ~1700-1680 | C=O (Boc carbamate) | Stretch | Strong, sharp |

| ~1250-1050 | C-O | Stretch | Strong |

Experimental Protocol: ATR-FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups as detailed in Table 2. The presence of two distinct carbonyl peaks and a broad O-H stretch is a strong confirmation of the gross structure.

Unraveling Connectivity: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled insight into the atomic-level connectivity of a molecule. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Causality of Choice: While 1D ¹H and ¹³C spectra provide initial information, the complexity of the pyrrolidine ring protons (which are often diastereotopic) necessitates 2D correlation experiments like COSY, HSQC, and HMBC to definitively establish the bonding framework.[6]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | N-Boc | - | ~154.5 (C=O) | C=O to Boc -CH₃ protons |

| C(CH₃)₃ | ~1.45, singlet (9H) | ~80.0 (Quaternary C), ~28.5 (CH₃) | Quaternary C to Boc -CH₃ protons | |

| 2 | -CH₂- | ~3.4-3.7, multiplet (2H) | ~50-55 | H2 to C3, C5 |

| 3 | -CH- | ~4.1-4.3, multiplet (1H) | ~75-80 | H3 to C2, C4, C(ether) |

| 4 | -CH₂- | ~2.0-2.3, multiplet (2H) | ~30-35 | H4 to C3, C5 |

| 5 | -CH₂- | ~3.3-3.6, multiplet (2H) | ~45-50 | H5 to C4, C2 |

| Ether | -O-CH₂-COOH | ~4.2, singlet (2H) | ~65-70 | H(ether) to C3, C(acid) |

| Acid | -COOH | ~10-12, broad singlet (1H) | ~175.0 | - |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

One-Dimensional NMR (¹H and ¹³C)

-

¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via splitting) of protons. The nine-proton singlet around 1.45 ppm is characteristic of the Boc group. The remaining signals for the pyrrolidine ring will be complex and overlapping.

-

¹³C NMR: Shows all unique carbon environments. The two carbonyl carbons (~175 ppm for the acid, ~154 ppm for the Boc) and the Boc quaternary carbon (~80 ppm) are key diagnostic signals.

Two-Dimensional NMR (COSY, HSQC, HMBC)

This suite of experiments connects the pieces of the puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will reveal the H2-H3-H4-H5 spin system within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the confident assignment of carbon signals based on the more easily interpreted proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial correlations to look for are:

-

From the Boc -CH₃ protons to the Boc carbonyl and quaternary carbons.

-

From the H3 proton to the ether methylene carbon (-O-C H₂-).

-

From the ether methylene protons (-O-CH₂-) to the C3 carbon and the carboxylic acid carbonyl carbon.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

-

Analysis: Process and analyze the spectra in sequence, using the 2D correlations to build the structure piece by piece, as illustrated in the workflow below.

Caption: NMR workflow for unambiguous structure assignment.

Confirmation of Stereochemistry: The Chiral Dimension

All previous analyses confirm the molecular structure but not its absolute configuration. For a chiral drug intermediate, confirming the (R) configuration and quantifying its enantiomeric purity is non-negotiable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Choice: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds and are the first choice for method development. The presence of a carboxylic acid allows for strong interactions (hydrogen bonding, dipole-dipole) with the CSP, often leading to good separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to ensure the carboxylic acid is protonated and interacts consistently.

-

Detection: Use a UV detector, monitoring at a wavelength where the molecule absorbs (e.g., ~210 nm, due to the carbamate and carboxyl groups).

-

Validation: To confirm peak identity, inject a racemic standard if available. The target (R) enantiomer should correspond to one of the two peaks.

-

Quantification: Calculate the enantiomeric excess using the area percentages of the two peaks: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100. A value of ≥99% ee is typically required.

Optical Rotation

Measurement of specific rotation is a classic technique that confirms the bulk sample's chiral nature.[7] While it does not prove the (R) configuration without comparison to a known standard, it is a critical quality control parameter. The molecule is designated (R) based on Cahn-Ingold-Prelog priority rules, but its interaction with plane-polarized light (dextrorotatory, +, or levorotatory, -) must be determined experimentally.

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the compound at a precise concentration (c, in g/100 mL) in a specified solvent.

-

Measurement: Use a polarimeter to measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l x c), where l is the path length of the cell in decimeters.

Caption: Overall workflow for complete structure elucidation.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of (R)-1-Boc-3-carboxymethoxy-pyrrolidine is not achieved by a single experiment but by the convergence of evidence from an orthogonal suite of analytical techniques. Mass spectrometry and FT-IR provide the foundational blueprint, which is then meticulously detailed by a comprehensive set of NMR experiments to establish atomic connectivity. Finally, chiral chromatography and polarimetry confirm the molecule's critical three-dimensional nature. Each step validates the others, creating a robust analytical package that provides absolute confidence in the material's identity, purity, and stereochemical integrity, thereby ensuring its suitability for the demanding requirements of pharmaceutical research and development.

References

-

PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

-

Scherer, M., Kütlesa, I., Beč, A. et al. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. [Link]

-

Carneiro, V. M. T., et al. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007;13(29):8294-301. [Link]

-

Moser, A. Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. 2008. [Link]

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. 2015. [Link]

-

ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. 2021. [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. 2015. [Link]

-

Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. 2023. [Link]

-

MDPI. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. 2021. [Link]

-

Wolf, C. E., et al. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. 2017;35:342-351. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). 2017. [Link]

-

Akhavan, M., & Bekhradnia, A. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. 2021;11:12638-12651. [Link]

-

Al-Okbi, A. K., et al. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews. 2017;52(9):773-793. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. 2015. [Link]

-

Bain, R. M., et al. Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry. 2018;429:138-144. [Link]

-

Kumar, P., et al. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. 2015;7(10):248-254. [Link]

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. 2011. [Link]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-1-Boc-3-carboxymethoxy-pyrrolidine: A Chiral Building Block for Drug Discovery

Abstract: (R)-1-Boc-3-carboxymethoxy-pyrrolidine is a specialized chiral building block pivotal in medicinal chemistry and drug development. Its structure, featuring a stereochemically defined pyrrolidine ring, a protected amine, and a carboxymethoxy ether moiety, offers a versatile scaffold for synthesizing complex, high-value pharmaceutical agents. The pyrrolidine core is a prevalent motif in numerous biologically active compounds, prized for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[1] This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis via Williamson etherification, validated analytical methodologies for quality control, and a discussion of its applications in modern drug discovery.

Core Properties and Identification

(R)-1-Boc-3-carboxymethoxy-pyrrolidine, systematically named 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, is a derivative of (R)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses, while the carboxymethoxy side chain introduces a key acidic functional group for molecular recognition or further derivatization.

| Property | Value | Source(s) |

| Molecular Weight | 245.27 g/mol | [2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2][3][4] |

| CAS Number | 170097-85-5 | [2][3][4] |

| IUPAC Name | 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid | |

| Typical Purity | ≥98% | [3] |

| Appearance | White to off-white solid or oil | Generic Supplier Data |

| Solubility | Soluble in methanol, DMSO, DMF |

Synthesis and Purification Protocol

The most direct and reliable method for preparing (R)-1-Boc-3-carboxymethoxy-pyrrolidine is through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the strong base and effectively solvates the reactants.

-

Electrophile: Ethyl bromoacetate is used as the electrophile. The ester protects the carboxylic acid during the reaction and can be easily hydrolyzed in a subsequent step.

-

Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent substitution is gently heated to ensure a reasonable reaction rate.

Step-by-Step Synthesis Protocol

Step 1: Ether Formation

-

To a dry, nitrogen-purged round-bottom flask, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of alcohol).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 40 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~3 using 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield (R)-1-Boc-3-carboxymethoxy-pyrrolidine. The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Sources

- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. 1353957-84-2 2-((1-(Tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid AKSci 3746DS [aksci.com]

An In-depth Technical Guide to the Solubility Profile of (R)-1-Boc-3-carboxymethoxy-pyrrolidine

Abstract

(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a chiral pyrrolidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in preclinical studies. This technical guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. It offers a robust framework for researchers and drug development professionals to establish a comprehensive solubility profile of this compound, encompassing physicochemical principles, detailed experimental protocols for both kinetic and thermodynamic solubility, and a discussion of the critical factors influencing its solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a fundamental physicochemical property that profoundly impacts a compound's journey from a laboratory curiosity to a viable drug candidate. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] Consequently, a thorough characterization of a compound's solubility profile is an indispensable component of early-stage drug discovery and lead optimization.[3][4]

This guide focuses on (R)-1-Boc-3-carboxymethoxy-pyrrolidine, a molecule featuring a polar pyrrolidine ring, a carboxylic acid moiety, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. This combination of functional groups suggests a nuanced solubility behavior that warrants careful experimental investigation. This document serves as a comprehensive resource for scientists, providing the foundational knowledge and practical methodologies to accurately determine and interpret the solubility of this and similar compounds.

Physicochemical Properties Influencing Solubility

The solubility of a molecule like (R)-1-Boc-3-carboxymethoxy-pyrrolidine is not an intrinsic constant but is influenced by a variety of physicochemical properties and external factors. A predictive understanding of its solubility begins with an analysis of its structural features.

Molecular Structure and Functional Groups:

-

Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.[5]

-

Carboxymethoxy Group: The carboxylic acid moiety is ionizable, meaning its charge state and, consequently, its solubility will be highly dependent on the pH of the medium.[6] It can also act as a hydrogen bond donor and acceptor.

-

Boc Protecting Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group generally decreases aqueous solubility and increases solubility in organic solvents.[7]

Key Physicochemical Parameters:

-

pKa: The acid dissociation constant (pKa) of the carboxylic acid group is a critical determinant of its ionization state at a given pH. When the pH is above the pKa, the carboxylic acid will be predominantly deprotonated, forming a carboxylate anion, which is significantly more water-soluble.

-

LogP: The logarithm of the partition coefficient between octanol and water (logP) is a measure of a compound's lipophilicity. A higher logP value generally correlates with lower aqueous solubility.

-

Melting Point: The melting point provides an indication of the strength of the crystal lattice. A higher melting point suggests stronger intermolecular forces in the solid state, which must be overcome for dissolution, often implying lower solubility.

While specific experimental data for (R)-1-Boc-3-carboxymethoxy-pyrrolidine is not extensively published, its structural similarity to other Boc-protected amino acids and pyrrolidine derivatives suggests it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as polar protic solvents such as methanol and ethanol.[7][8][9] However, its aqueous solubility is expected to be limited and highly pH-dependent.

Experimental Determination of Solubility

Accurate solubility data is best obtained through direct experimental measurement. The two primary types of solubility assays are kinetic and thermodynamic, each providing different but complementary information.[1][4]

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[3][10] This high-throughput method is valuable in early drug discovery for screening large numbers of compounds.[4]

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Nephelometric Kinetic Solubility Assay: [10]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of (R)-1-Boc-3-carboxymethoxy-pyrrolidine in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature (25°C) for 2 hours.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which significant light scattering is observed above the background is the kinetic solubility.

Thermodynamic Solubility Assays

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2] This "gold standard" measurement is more time-consuming but provides the true solubility of the compound, which is critical for later stages of drug development.[1]

Diagram of the Thermodynamic Solubility (Shake-Flask) Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Shake-Flask Thermodynamic Solubility Assay: [3]

-

Sample Preparation: Add an excess amount of solid (R)-1-Boc-3-carboxymethoxy-pyrrolidine (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent or buffer system.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.45 µm filter.

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Data Presentation and Interpretation

To facilitate analysis and comparison, solubility data should be systematically organized. The following table provides a template for recording the solubility of (R)-1-Boc-3-carboxymethoxy-pyrrolidine under various conditions.

Table 1: Solubility Data for (R)-1-Boc-3-carboxymethoxy-pyrrolidine

| Solvent System | pH | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline | 7.4 | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | Thermodynamic | Experimental Value | Experimental Value |

| Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | Thermodynamic | Experimental Value | Experimental Value |

| Water | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Methanol | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Dichloromethane | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Thermodynamic | Experimental Value | Experimental Value |

Interpreting the Results:

-

A significant increase in solubility in buffers with pH > pKa of the carboxylic acid is expected.[6]

-

Solubility in organic solvents will be dictated by the "like dissolves like" principle; higher solubility is anticipated in polar organic solvents.

-

Differences between kinetic and thermodynamic solubility values can provide insights into the compound's supersaturation potential and precipitation kinetics.

Conclusion and Future Directions

This guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. While a definitive, quantitative solubility profile requires the empirical data generated through the protocols described herein, the structural characteristics of the molecule allow for informed predictions of its behavior. By systematically applying these kinetic and thermodynamic assays, researchers can generate the high-quality data necessary to guide synthetic route optimization, design appropriate in vitro and in vivo experiments, and ultimately accelerate the development of new therapeutics derived from this versatile chiral building block.

References

-

Capot Chemical. MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Capot Chemical. MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine (alternative source). [Link]

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]

-

Marcus, Y. (2017). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. In Water-Insoluble Drug Formulation, Second Edition. [Link]

-

Mittal, K. L. (Ed.). (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. In Solution Chemistry, Solubility, and Dissolution Phenomena. [Link]

-

Teychené, S., & Puel, F. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(11), 2337-2342. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

Romero, E., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9493–9501. [Link]

-

Capot Chemical. Specifications of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

van der Wielen, L. A. M., & Liden, G. (Eds.). (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

-

Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]

-

Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Pharmaceutics, 14(10), 2187. [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. enamine.net [enamine.net]

- 4. inventivapharma.com [inventivapharma.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Spectroscopic Characterization of (R)-1-Boc-3-carboxymethoxy-pyrrolidine

Introduction

In the landscape of modern drug discovery and development, chiral pyrrolidine derivatives serve as indispensable building blocks for a vast array of pharmacologically active molecules. (R)-1-Boc-3-carboxymethoxy-pyrrolidine is a key intermediate, valued for its stereochemically defined core and versatile functional groups. Its structure combines a Boc-protected pyrrolidine ring, an ether linkage, and a carboxylic acid, making it a valuable synthon for introducing specific spatial arrangements in drug candidates.

This technical guide provides an in-depth analysis of the spectroscopic signature of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. As a Senior Application Scientist, the objective is not merely to present data, but to provide a cohesive interpretation that empowers researchers to confidently identify and assess the purity of this compound. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and established literature. Every protocol herein is designed to be a self-validating system, ensuring reproducibility and reliability in your laboratory.

The molecular structure, with a systematic numbering scheme used throughout this guide, is presented below.

Figure 1: Molecular Structure of (R)-1-Boc-3-carboxymethoxy-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule with multiple chiral centers and diastereotopic protons like (R)-1-Boc-3-carboxymethoxy-pyrrolidine, high-field NMR is essential for resolving complex spin systems.

¹H NMR Analysis

The proton NMR spectrum provides a quantitative map of the different proton environments. The tert-butyl group of the Boc protectorate offers a distinct, high-intensity singlet, serving as an excellent internal reference for integration. The pyrrolidine ring protons typically appear as complex multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; chemical shift is concentration and solvent dependent.[1][2] |

| ~4.15 | Singlet | 2H | C⁶H ₂ (-OCH₂) | Methylene protons adjacent to an ether oxygen and a carbonyl group are significantly deshielded. |

| ~4.05 | Multiplet | 1H | C³H | Methine proton on the carbon bearing the ether linkage, deshielded by oxygen. |

| ~3.3 - 3.6 | Multiplet | 4H | C²H ₂ & C⁵H ₂ | Protons on carbons adjacent to the Boc-protected nitrogen atom.[3] |

| ~1.9 - 2.2 | Multiplet | 2H | C⁴H ₂ | Aliphatic protons on the pyrrolidine ring.[3] |

| 1.46 | Singlet | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, a characteristic signal for Boc-protected compounds.[3] |

The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for its excellent solubilizing power for Boc-protected compounds.

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-1-Boc-3-carboxymethoxy-pyrrolidine and dissolve it in approximately 0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Number of Scans: 16-64 (to ensure good signal-to-noise).

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm. Integrate all signals to determine the relative proton counts.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, providing a carbon count and information about its electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~174 | C ⁷=O (Acid) | Carboxylic acid carbonyl carbon, typically found in the 170-185 ppm range.[1][2] |

| ~155 | C =O (Boc) | Carbamate carbonyl carbon of the Boc group.[4][5] |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[6] |

| ~78 | C ³ | Methine carbon attached to the ether oxygen, significantly downfield. |

| ~68 | C ⁶ (-OCH₂) | Methylene carbon adjacent to the ether oxygen. |

| ~50-55 | C ² & C ⁵ | Carbons adjacent to the nitrogen atom in the pyrrolidine ring. |

| ~30-35 | C ⁴ | Pyrrolidine ring carbon beta to the nitrogen. |

| 28.5 | -C(C H₃)₃ | Three equivalent methyl carbons of the tert-butyl group.[6] |

-

Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.

-

Instrumentation:

-

Spectrometer: 100 MHz (or corresponding frequency for the available ¹H spectrometer).

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Number of Scans: 512-2048 (or more, as ¹³C has a low natural abundance and quaternary carbons relax slowly).

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing: Process the FID with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of (R)-1-Boc-3-carboxymethoxy-pyrrolidine is expected to be dominated by characteristic absorptions from the carboxylic acid and the carbamate (Boc) groups.

Table 3: Predicted FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid) | The extremely broad nature of this band is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[1][2][7][8][9] |

| 2975 - 2850 | Medium | C-H Stretch (Aliphatic) | C-H stretching vibrations from the pyrrolidine ring and Boc group. |

| ~1720 | Strong | C=O Stretch (Carboxylic Acid) | Carbonyl stretch of the acid functional group.[1][7] |

| ~1690 | Strong | C=O Stretch (Boc Carbamate) | Carbonyl stretch of the N-Boc protecting group. This may overlap with the acid carbonyl, appearing as a very broad or shouldered peak.[10] |

| 1320 - 1210 | Strong | C-O Stretch | A combination of C-O stretching from the carboxylic acid and the ether linkage.[7] |

Attenuated Total Reflectance (ATR) is the preferred technique for this compound as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

-

Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Due to the thermal lability of the Boc group, soft ionization techniques such as Electrospray Ionization (ESI) are required to observe the molecular ion.[11][12]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (Da) | Ion Formula | Assignment | Rationale |

| 246.12 | [C₁₁H₁₉NO₅ + H]⁺ | Protonated Molecule [M+H]⁺ | The molecular ion with an added proton, expected as the base peak or a major peak under soft ESI conditions. |

| 268.10 | [C₁₁H₁₉NO₅ + Na]⁺ | Sodiated Adduct [M+Na]⁺ | A common adduct observed in ESI-MS, especially if sodium salts are present in the sample or solvent. |

| 190.08 | [M+H - C₄H₈]⁺ | Loss of Isobutylene | A characteristic fragmentation of the Boc group via elimination of isobutylene (56 Da).[11][12][13][14] |

| 146.06 | [M+H - C₅H₈O₂]⁺ | Loss of Boc group | Loss of the entire tert-butoxycarbonyl group (100 Da) to yield the protonated 3-carboxymethoxy-pyrrolidine fragment.[11][15] |

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive-ion mode ESI.

-

Liquid Chromatography (LC) - Optional but Recommended:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Rationale: LC provides an online purification step, separating the analyte from potential impurities or salts that could interfere with ionization.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

-

Acquisition Mode: Full scan mode from m/z 50 to 500.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion ([M+H]⁺) and any characteristic fragments or adducts.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The synergy between NMR, IR, and MS creates a robust, self-validating workflow for the unambiguous identification and characterization of (R)-1-Boc-3-carboxymethoxy-pyrrolidine.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 15. acdlabs.com [acdlabs.com]

Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine from (R)-3-hydroxypyrrolidine

A Technical Guide to the Synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine

Abstract

(R)-1-Boc-3-carboxymethoxy-pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently utilized as a linker in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a stereochemically defined pyrrolidine ring, a crucial element for ensuring specific interactions with biological targets, and a carboxylic acid moiety that provides a versatile handle for further chemical modification. This in-depth guide presents a robust and reproducible protocol for the synthesis of (R)-1-Boc-3-carboxymethoxy-pyrrolidine from the commercially available starting material, (R)-3-hydroxypyrrolidine. We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step experimental procedure, discuss critical process parameters, and outline methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important synthetic intermediate.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with protein binding sites.[2] The specific enantiomer, (R)-1-Boc-3-carboxymethoxy-pyrrolidine, leverages the chirality of the pyrrolidine core to impart stereoselectivity, a critical factor in modern drug design.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for subsequent coupling reactions.[4][5]

This guide focuses on a widely adopted and efficient method for the synthesis of the title compound: the Williamson ether synthesis. This classic yet powerful reaction involves the alkylation of an alcohol, in this case, (R)-1-Boc-3-hydroxypyrrolidine, to form an ether linkage.

Synthetic Strategy and Mechanistic Overview

The conversion of (R)-1-Boc-3-hydroxypyrrolidine to (R)-1-Boc-3-carboxymethoxy-pyrrolidine is achieved via a two-step, one-pot procedure. The first step involves the protection of the secondary amine of (R)-3-hydroxypyrrolidine with a Boc group. The second, and key, step is the Williamson ether synthesis, where the hydroxyl group of the Boc-protected intermediate is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide from an acetic acid derivative.

Step 1: Boc Protection of (R)-3-hydroxypyrrolidine

The protection of the pyrrolidine nitrogen is essential to prevent its unwanted alkylation in the subsequent step. The reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base provides (R)-1-Boc-3-hydroxypyrrolidine in high yield.[6]

Step 2: Williamson Ether Synthesis

The core transformation relies on the S_N2 reaction between the sodium alkoxide of (R)-1-Boc-3-hydroxypyrrolidine and a haloacetic acid, such as bromoacetic acid or chloroacetic acid.

Mechanism:

-

Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine. This generates a potent sodium alkoxide nucleophile and hydrogen gas. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical to prevent quenching of the base and the reactive alkoxide.

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the haloacetic acid in an S_N2 fashion, displacing the halide ion (e.g., bromide).

-

Workup: The reaction is quenched with water, and the pH is adjusted to protonate the carboxylate, yielding the final carboxylic acid product.

Diagram of the Williamson Ether Synthesis Mechanism

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Chiral Building Blocks for Drug Discovery: A Technical Guide

Foreword: The Imperative of Chirality in Modern Drug Development

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug molecule is paramount. Chirality, the property of 'handedness' in molecules, is a critical determinant of a drug's interaction with the inherently chiral environment of the human body.[1][2] Biological targets, such as enzymes and receptors, are themselves chiral entities, leading to stereoselective interactions with drug molecules.[1][3][4][5] Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][6] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug safety.[4][7]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992, emphasizing the need to characterize the absolute stereochemistry of chiral drugs early in development.[3][4][8] This has driven a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs over racemic mixtures.[4][6] In fact, a recent analysis revealed that the European Medicines Agency has not approved a racemic mixture since 2016, and the FDA approves, on average, only one per year.[9] This guide provides an in-depth exploration of the core strategies and analytical techniques for obtaining and characterizing chiral building blocks, the foundational components for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

I. The Strategic Synthesis of Chiral Building Blocks

The efficient and scalable synthesis of enantiopure compounds is a cornerstone of modern pharmaceutical development.[10][11] Several key strategies are employed to access these critical chiral building blocks, each with its own advantages and considerations.

A. Asymmetric Synthesis: Crafting Chirality from Achiral Precursors

Asymmetric synthesis is a powerful approach that creates chiral molecules from achiral starting materials through the use of a chiral influence.[10] This method is highly atom-economical and can provide direct access to the desired enantiomer in high yield and purity.[12]

1. Catalytic Asymmetric Synthesis: This is arguably the most ambitious and elegant technique, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[10]

-

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes, often featuring ligands derived from the chiral pool, are widely used to catalyze a variety of stereoselective transformations.[12][13] Notable examples include asymmetric hydrogenation and epoxidation, which are instrumental in producing key chiral intermediates.[10][14]

-

Organocatalysis: The use of small, purely organic molecules as catalysts has emerged as a major area of asymmetric synthesis.[11][13] These catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts.

2. Chiral Auxiliaries: In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[11]

B. The Chiral Pool: Nature's Endowment of Enantiopure Starting Materials

The chiral pool refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes.[15][][17] Chiral pool synthesis leverages the inherent chirality of these natural building blocks to construct more complex target molecules.[15][][17] This strategy is particularly efficient when the desired product shares a similar stereochemical framework with a readily available natural product.[17]

C. Resolution of Racemates: Separating Enantiomeric Pairs

While the direct synthesis of single enantiomers is often preferred, the resolution of racemic mixtures remains a viable and important strategy, particularly when a straightforward asymmetric synthesis is not available.

1. Enzymatic Resolution: Enzymes are highly stereoselective catalysts that can differentiate between the enantiomers of a racemic mixture.[12][] In a process known as kinetic resolution, an enzyme selectively transforms one enantiomer into a new product, leaving the other enantiomer unreacted.[12] This allows for the separation of the two enantiomers, although the theoretical maximum yield for the desired enantiomer is 50% without a racemization step.[12] Lipases and transaminases are commonly used enzymes for this purpose.[12][]

2. Chemical Resolution: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[] These diastereomers have different physical properties and can be separated by techniques such as crystallization. The resolving agent is then removed to yield the individual enantiomers.[]

II. Analytical Techniques for Chiral Characterization

The ability to accurately determine the enantiomeric purity and absolute configuration of chiral molecules is non-negotiable in drug development. A suite of sophisticated analytical techniques is employed to ensure the stereochemical integrity of chiral building blocks and final drug substances.

A. Chiral Chromatography: The Workhorse of Enantiomeric Separation

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.[19][20] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[19][20]

1. High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and versatile technique that can be applied in various modes, including normal-phase, reversed-phase, and polar organic modes.[19][21][22] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular due to their broad enantioselectivity.[19][22]

2. Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[23][24][25] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster separations, reduced solvent consumption, and quicker sample processing times.[23][24][26][27] These benefits make SFC particularly well-suited for high-throughput screening and preparative-scale purifications in drug discovery.[24][25][26]

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., hexane, ethanol) | Supercritical Carbon Dioxide |

| Separation Speed | Slower | 3-5 times faster than HPLC[24][26] |

| Solvent Consumption | High | Significantly lower[26][27] |

| Environmental Impact | Higher (use of toxic solvents) | Lower ("Green" chemistry)[23] |

| Post-purification | Requires evaporation of large solvent volumes | Faster evaporation due to CO2 dissipation[26] |

Table 1. Comparison of Chiral HPLC and Chiral SFC.

B. Spectroscopic and Spectrometric Methods for Absolute Configuration Determination

While chromatography excels at determining enantiomeric purity, spectroscopic techniques are crucial for elucidating the absolute three-dimensional arrangement of atoms in a chiral molecule.

1. Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[28][29] It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[29][30] By comparing the experimental VCD spectrum to a spectrum calculated using quantum mechanics, the absolute stereochemistry can be unambiguously assigned.[28][29] VCD is particularly valuable when obtaining single crystals for X-ray crystallography is challenging.[28][31]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for chiral discrimination through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[32][33][34]

-

Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts with the enantiomers of an analyte to form a pair of diastereomers.[32][33] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[32][33]

-

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte.[32][34] This results in different chemical shifts for the enantiomers in the NMR spectrum, enabling their differentiation.[32][34]

III. Experimental Protocols: A Practical Approach

To provide a tangible understanding of these techniques, the following section outlines representative experimental protocols.

A. Protocol: Asymmetric Hydrogenation of an Enamide

This protocol describes a typical asymmetric hydrogenation reaction to produce a chiral amine, a common building block in pharmaceuticals.

1. Materials:

- Prochiral enamide substrate

- Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R,R)-Me-DuPhos)

- Degassed methanol

- Hydrogen gas (high purity)

- High-pressure reactor (autoclave)

2. Procedure:

- In an inert atmosphere (e.g., a glovebox), charge the high-pressure reactor with the enamide substrate and the chiral rhodium catalyst in degassed methanol.

- Seal the reactor and purge with hydrogen gas several times.

- Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).

- Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

- Carefully vent the reactor and purge with an inert gas.

- Remove the solvent under reduced pressure.

- Purify the crude product by flash chromatography to obtain the chiral amine.

- Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.

B. Protocol: Chiral SFC Method Development for Enantiomeric Purity

This protocol outlines a screening approach for developing a chiral SFC method to determine the enantiomeric purity of a chiral compound.

1. Materials:

- Racemic standard of the analyte

- A selection of chiral stationary phases (e.g., polysaccharide-based columns)

- Supercritical fluid chromatograph (SFC) system

- Carbon dioxide (SFC grade)

- Co-solvents (e.g., methanol, ethanol, isopropanol)

- Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

2. Procedure:

- Dissolve the racemic standard in a suitable solvent.

- Install the first chiral column to be screened.

- Set up a generic screening gradient, for example, a linear gradient from 5% to 40% methanol in CO2 over 5-10 minutes.

- Inject the racemic standard and monitor the chromatogram.